ADP-Dialdehyde
Description
Origin and Chemical Derivation from Adenosine (B11128) Diphosphate (B83284)
ADP-dialdehyde is not a naturally occurring compound; it is synthesized in the laboratory from its parent molecule, adenosine diphosphate (ADP). ontosight.ai The standard method for its preparation involves the chemical oxidation of ADP. researchgate.net This transformation is typically achieved using an oxidizing agent that specifically targets the vicinal diol (or cis-diol) group present at the 2' and 3' positions of the ribose sugar moiety of ADP. researchgate.net
The most common reagent used for this purpose is periodic acid (H₅IO₆) or its salt, sodium periodate (B1199274) (NaIO₄). nih.govnih.gov The periodate ion selectively cleaves the carbon-carbon bond between the 2'- and 3'-hydroxyl groups of the ribose ring. This cleavage opens the ring and oxidizes the hydroxyl groups to form two reactive aldehyde functional groups (-CHO), resulting in the creation of Adenosine 5'-diphosphate 2',3'-dialdehyde. ontosight.airesearchgate.net The reaction is performed under controlled conditions, typically in the dark at a low temperature and neutral pH, to ensure the specific oxidation of the ribose and prevent degradation of other parts of the nucleotide. portlandpress.com
Significance of Ribose Oxidation in Nucleotide Analogue Design
The oxidation of the ribose moiety is a critical and strategic modification in the design of nucleotide analogues. acs.org This chemical alteration transforms a standard nucleotide into a highly reactive probe. The introduction of the two aldehyde groups at the 2' and 3' positions confers upon the molecule the ability to react with nucleophilic groups in proteins, most notably the primary amine groups of lysine (B10760008) residues. nih.govbiologiachile.cl
This reactivity is the basis for its function as an affinity label. nih.gov The ADP portion of the molecule directs the analogue to the specific ADP-binding site on a target enzyme. Once positioned correctly within the site, the aldehyde groups can form a Schiff base with a nearby lysine residue, leading to a stable, covalent linkage that irreversibly inactivates the enzyme. nih.govportlandpress.com This process of targeted, irreversible inhibition is fundamental to:
Identifying Nucleotide-Binding Sites: By covalently tagging the binding site, researchers can subsequently use protein sequencing techniques to identify the specific amino acid residues involved in nucleotide binding. nih.gov
Studying Enzyme Kinetics and Mechanism: The irreversible nature of the inhibition allows for detailed kinetic studies to understand the enzyme's mechanism of action. nih.govnih.gov For instance, the inactivation often follows saturation kinetics, indicating the formation of a reversible enzyme-inhibitor complex before the irreversible covalent modification occurs. nih.gov
Developing Specific Inhibitors: Understanding the structure and reactivity of these analogues contributes to the rational design of more potent and selective enzyme inhibitors for therapeutic or research purposes. ontosight.airesearchgate.net
The modification of the ribose ring, therefore, represents a powerful strategy for converting a simple nucleotide into a sophisticated chemical probe for exploring the complex world of protein function. nih.govbiorxiv.org
Overview of Academic Research Trajectories Involving this compound
Since its development, this compound has been employed in a diverse range of biochemical studies to probe the function and structure of numerous ADP-binding proteins. Its primary application has been as an affinity label to inactivate enzymes and characterize their nucleotide-binding domains. Research has spanned various classes of enzymes and cellular processes, demonstrating the broad utility of this chemical probe.
Key research applications have included the inactivation and study of metabolic enzymes, kinases, and dehydrogenases. For example, early studies successfully used this compound to irreversibly inactivate rabbit muscle pyruvate (B1213749) kinase, demonstrating that the analogue acts as a competitive inhibitor with respect to ADP and binds to essential lysine residues at or near the active site. nih.gov Similarly, it was used to label the NAD⁺ binding site of formate (B1220265) dehydrogenase and the allosteric ADP activation site of NAD-dependent isocitrate dehydrogenase. nih.govacs.org More recent research has also explored its effects on viral enzymes, such as HIV-1 reverse transcriptase, where it has shown inhibitory activity. nih.gov
The following table summarizes key research findings from various academic studies that have utilized this compound as a research probe.
| Target Enzyme/Process | Organism/System | Key Findings | Reference |
|---|---|---|---|
| Pyruvate Kinase | Rabbit Muscle | Acts as an affinity label and competitive inhibitor of ADP. Inactivates the enzyme by binding to essential lysine residues. | nih.gov |
| Formate Dehydrogenase | Candida boidinii (recombinant) | Serves as an affinity label for the NAD⁺ binding site, inactivating the enzyme through specific reaction with Lys360. | nih.gov |
| NAD-dependent Isocitrate Dehydrogenase | Pig Heart | Used as an affinity label for the allosteric ADP activation site, leading to enzyme inactivation. | acs.org |
| HIV-1 Reverse Transcriptase | In vitro / Cell Culture | Inhibits the enzymatic activity of reverse transcriptase and suppresses HIV-1 replication. | nih.gov |
| Mitochondrial Permeability Transition | Rat Liver Mitochondria | Stimulates the permeability transition in mitochondria. | scbt.comsigmaaldrich.com |
| ATP Synthase | Mitochondria | Identified as an inhibitor that targets the ATP synthase complex. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
64060-84-0 |
|---|---|
Molecular Formula |
C10H13N5O10P2 |
Molecular Weight |
425.19 g/mol |
IUPAC Name |
[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O10P2/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1 |
InChI Key |
NVPIJHRHNNQNDN-NKWVEPMBSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N |
Other CAS No. |
64060-84-0 |
Synonyms |
adenosine 5'-diphosphate 2',3'-dialdehyde ADP-dialdehyde dial-ADP oxo-ADP |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for Research Applications
Periodate (B1199274) Oxidation for 2',3'-Dialdehyde Formation
The synthesis of ADP-dialdehyde is primarily achieved through the periodate oxidation of ADP. ontosight.ai This method specifically targets the vicinal diol group of the ribose moiety.
Reaction Mechanism and Conditions for Ribose Cleavage
The periodate oxidation of ADP involves the cleavage of the C2'-C3' bond of the ribose sugar by an oxidizing agent, typically sodium metaperiodate (NaIO₄). bio-conferences.orgresearchgate.net This reaction selectively targets the cis-diol group present in the ribose ring, leading to the formation of two aldehyde groups at the 2' and 3' positions. researchgate.netresearchgate.net The nitrogenous base and the phosphate (B84403) groups remain unaffected under controlled reaction conditions. researchgate.net The reaction is generally carried out in an aqueous solution at a low temperature, around 35°C, for a duration of 4 to 6 hours to ensure specificity and prevent over-oxidation. bio-conferences.org
Yield Optimization and Purification Methodologies
Optimizing the yield of this compound involves careful control of reaction parameters such as the molar ratio of periodate to ADP, temperature, and reaction time. Following the oxidation reaction, purification of the resulting dialdehyde (B1249045) is crucial to remove unreacted starting materials and byproducts. Anion-exchange liquid chromatography is a commonly employed technique for the purification of periodate-oxidized nucleotides like this compound. researchgate.net This method separates molecules based on their charge, allowing for the isolation of the desired product.
Covalent Modification Capabilities
The presence of two reactive aldehyde groups makes this compound a potent tool for the covalent modification of biomolecules. ontosight.ai
Formation of Schiff Bases with Amine-Containing Biomolecules
This compound readily reacts with primary amine groups present in biomolecules, such as the ε-amino group of lysine (B10760008) residues in proteins, to form Schiff bases. bio-conferences.orggsconlinepress.com This condensation reaction involves the formation of a carbon-nitrogen double bond (imine), resulting in a stable covalent linkage between this compound and the target molecule. gsconlinepress.comusu.ac.id This reactivity has been widely exploited to label and crosslink proteins and other amine-containing macromolecules. bio-conferences.orgthermofisher.com
Stability of Covalent Adducts in Biochemical Systems
The covalent adducts formed between this compound and biomolecules, primarily through Schiff base formation, exhibit considerable stability under physiological conditions. researchgate.net However, the stability can be influenced by the local chemical environment. The resulting dialdehyde adducts can sometimes undergo further reactions, leading to more permanent crosslinks. researchgate.net The stability of these adducts is a critical factor in their application as probes and inhibitors in complex biological systems. dss.go.th
Conjugation and Crosslinking in Biochemical Systems
The bifunctional nature of this compound, with its two reactive aldehyde groups, allows it to act as a crosslinking agent, chemically joining two or more molecules through covalent bonds. thermofisher.com This property is particularly useful in studying protein-protein interactions and assembling multi-enzyme systems. umn.edu By reacting with amine groups on different protein molecules, this compound can create stable intermolecular crosslinks, providing insights into the spatial arrangement and proximity of proteins within a complex. nih.gov This crosslinking capability is a cornerstone of its utility in various proteomic and biochemical studies. thermofisher.com
Design of this compound-Based Crosslinkers
This compound serves as a foundation for the rational design of bifunctional crosslinking agents. These agents are engineered to connect two or more molecules through covalent bonds. The dialdehyde functionality of this compound is a key feature in these designs, enabling reactions with specific functional groups on target molecules.
One notable application of dialdehyde-based crosslinkers is in the study of protein-protein interactions, such as kinase-substrate networks. nih.gov Crosslinkers have been designed that consist of a promiscuous kinase-binding group and an aromatic dialdehyde. nih.gov This design facilitates a three-component cascade reaction that covalently links a cysteine residue from a quasi-substrate to a conserved lysine residue on a kinase. nih.gov However, research has indicated that dialdehyde-based probes can have limitations regarding the yield of the crosslinked product. nih.gov To address this, alternative crosslinking strategies have been developed. For instance, a new ATP-based crosslinker was designed that operates through a two-step mechanism, initiated by an acyl-phosphate activity probe to biotinylate lysine residues in the kinase active site. nih.gov Replacing biotin (B1667282) with an acrylate (B77674) group allows for the efficient tethering of an acrylamide (B121943) to the active site lysine, which is then ready to react with a cysteine-containing quasi-substrate. nih.gov This updated design has shown an increase in both efficiency and substrate specificity. nih.gov
The reactivity of the electrophile in these crosslinkers is a critical consideration. While more reactive thiol-electrophiles were initially considered, they were found to be prone to side reactions. nih.gov Consequently, less reactive Michael acceptors like methacrylamides have been employed to ensure the stability of the crosslinker in solution. nih.gov
Applications in Biopolymer Modification (e.g., chitosan (B1678972) hydrogels)
This compound and similar dialdehyde-containing compounds are valuable for modifying biopolymers to create materials with enhanced properties, such as hydrogels. Chitosan, a natural polysaccharide, is frequently modified using dialdehyde crosslinkers to form hydrogels with applications in biomedicine. mdpi.comresearchgate.net
The crosslinking reaction typically involves the formation of a Schiff base between the aldehyde groups of the dialdehyde compound and the primary amine groups present on the chitosan polymer chain. mdpi.comscitepress.orgmdpi.com This reaction creates a stable, three-dimensional network structure characteristic of a hydrogel. researchgate.net The properties of the resulting hydrogel can be tailored by controlling factors such as the degree of oxidation of the dialdehyde and the reaction conditions. nih.govresearchgate.net
For example, chitosan-gelatin films have been cross-linked with dialdehyde cellulose (B213188) nanocrystals to create materials for potential use as wound dressings. mdpi.com The formation of covalent bonds between the polymer chains, mediated by the dialdehyde crosslinker, imparts resistance to changes in temperature, pH, and other environmental factors. mdpi.com Similarly, hydrogels formed from the reaction of chitosan with dialdehyde starch have been investigated for their swelling ability and potential biomedical applications. sci-hub.senih.gov The crosslinking of chitosan with dialdehyde chitosan has also been explored as a method to produce materials with improved mechanical and thermal properties. mdpi.com
The formation of chitosan-based hydrogels can be rapid, with gelation occurring in under a minute when mixed with certain dialdehyde-terminated polymers like telechelic poly(ethylene glycol) (PEG). researchgate.net These hydrogels can exhibit multiresponsive and self-healing properties due to the dynamic and reversible nature of the Schiff base linkage. researchgate.net
Table 1: Examples of Chitosan Hydrogel Formulations and Properties
| Crosslinker | Biopolymer(s) | Key Findings | Reference(s) |
| Alginate Dialdehyde | Chitosan | Formation of a cross-linked hydrogel with high water uptake capacity. mdpi.com | mdpi.com |
| Dibenzaldehyde-terminated PEG | Chitosan | Rapid formation of self-healable and stimuli-responsive hydrogels. researchgate.net | researchgate.net |
| Dialdehyde Cellulose Nanocrystals | Chitosan, Gelatin | Creation of composite films with potential for wound dressing applications. mdpi.com | mdpi.com |
| Dialdehyde Cellulose | Chitosan | Synthesis of hydrogels with good swelling ability; optimum synthesis temperature identified. scitepress.org | scitepress.org |
| Dialdehyde Starch | Chitosan, Gelatin | Improved mechanical properties and stability of biopolymer films. sci-hub.se | sci-hub.se |
| Dialdehyde Chitosan | Chitosan | Resulted in materials with enhanced mechanical, thermal, and surface properties compared to other crosslinkers. mdpi.com | mdpi.com |
Derivatization for Analytical Enhancement
Derivatization is a chemical modification process used in analytical chemistry to convert an analyte into a form that is more easily detected or separated. numberanalytics.com For compounds like this compound, which may have low ionization efficiency in mass spectrometry or lack a strong chromophore for UV-Vis detection, derivatization can significantly enhance analytical sensitivity and selectivity. ddtjournal.commdpi.comnih.gov
The aldehyde groups of this compound are the primary targets for derivatization. A common strategy involves reacting the aldehydes with reagents that introduce a readily ionizable group or a fluorophore. For instance, ketones and aldehydes can be reacted with hydroxylamine (B1172632) to form oximes, which contain a nitrogen atom that can improve ionization efficiency in mass spectrometry. ddtjournal.com
In the context of nucleotides like AMP, ADP, and ATP, derivatization with reagents such as propionyl and benzoyl anhydride (B1165640) has been used to form more hydrophobic derivatives. ddtjournal.com This modification enhances the retention of the analytes on a reversed-phase chromatography column and improves their response in electrospray ionization (ESI) mass spectrometry. ddtjournal.com
For the analysis of aldehydes in general, a widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govresearchgate.netresearchgate.net DNPH reacts with carbonyl compounds to form stable hydrazones, which can be readily analyzed by high-performance liquid chromatography (HPLC) with UV detection or by mass spectrometry. nih.govresearchgate.net This technique is broadly applied in various fields, including environmental monitoring and biomedical research. nih.govresearchgate.net
The choice of derivatization reagent and analytical technique is crucial for achieving the desired sensitivity and selectivity. For example, different ionization techniques in mass spectrometry, such as atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI), can be employed for the analysis of DNPH-derivatized aldehydes, with APPI sometimes offering lower limits of detection. researchgate.net
Table 2: Common Derivatization Reagents for Aldehydes and Their Analytical Applications
| Derivatization Reagent | Target Functional Group | Analytical Technique(s) | Purpose of Derivatization | Reference(s) |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | HPLC-UV, LC-MS | Improved chromatographic separation and detection. nih.govresearchgate.net | nih.govresearchgate.netresearchgate.netresearchgate.net |
| Hydroxylamine | Aldehydes, Ketones | Mass Spectrometry | Introduction of a chargeable moiety to enhance ionization efficiency. ddtjournal.com | ddtjournal.com |
| Propionyl/Benzoyl Anhydride | Nucleotides (e.g., AMP, ADP) | LC-ESI-MS | Formation of hydrophobic derivatives for enhanced retention and ESI response. ddtjournal.com | ddtjournal.com |
| o-Phthalaldehyde (OPA) | Primary Amines, Amino Acids | HPLC with Fluorescence Detection | Production of fluorescent isoindole derivatives for enhanced detection. libretexts.org | libretexts.org |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary and Secondary Amines, Alcohols | HPLC with UV or Fluorescence Detection | Enhancement of both UV and fluorescence detection. libretexts.org | libretexts.org |
Biochemical Mechanisms of Action and Molecular Interactions
Enzyme Inhibition by Covalent Active Site Modification
ADP-dialdehyde, also known as oxo-ADP, is formed by the periodate (B1199274) oxidation of ADP. This process converts the ribose sugar's 2' and 3' hydroxyl groups into reactive aldehyde groups. ontosight.ai These aldehydes can form covalent bonds with specific amino acid residues within the active sites of enzymes, leading to their inhibition.
Mechanism of Irreversible Enzyme Inactivation
The primary mechanism of irreversible enzyme inactivation by this compound involves the formation of a Schiff base. bevital.nowikipedia.org This occurs when one of the aldehyde groups reacts with the primary amino group of a lysine (B10760008) residue within the enzyme's active site. researchgate.netresearchgate.netnih.gov This initial reversible formation of a Schiff base is often followed by a secondary, slower reaction, leading to a stable, inactive enzyme-inhibitor complex. biologiachile.cl This two-step process, involving initial reversible binding followed by covalent modification, is a hallmark of affinity labeling. biologiachile.clresearchgate.netnih.gov The inactivation is considered irreversible because the resulting covalent bond is strong and not easily broken, effectively removing the enzyme from its functional pool. libretexts.org
The rate of inactivation often follows pseudo-first-order kinetics and can exhibit saturation, indicating the formation of a reversible enzyme-inhibitor complex before the irreversible covalent modification takes place. biologiachile.clnih.govresearchgate.net The specificity of this compound for certain enzymes stems from its structural similarity to ADP, which allows it to bind to ADP-binding sites with some affinity before the covalent reaction occurs. biologiachile.cl
Inhibition of ADP-Ribosyltransferases (ARTs) and Poly(ADP-ribose) Polymerases (PARPs)
This compound has been shown to inhibit ADP-ribosyltransferases (ARTs) and poly(ADP-ribose) polymerases (PARPs). ontosight.ai These enzymes play crucial roles in various cellular processes, including DNA repair, cell signaling, and apoptosis, by transferring ADP-ribose moieties from NAD+ to target proteins. mdpi.comwikipedia.orgdiva-portal.org
The inhibition of these enzymes by this compound is thought to occur through the covalent modification of their active sites, preventing the binding of their natural substrate, NAD+. ontosight.ai Given that PARP inhibitors are being developed as anticancer agents, understanding the interaction of compounds like this compound with these enzymes is of significant interest. cancer.govnih.govopenaccessjournals.com The inhibition of PARP can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death. wikipedia.orgopenaccessjournals.com
Table 1: Overview of ART and PARP Inhibition by this compound
| Enzyme Family | General Function | Mechanism of Inhibition by this compound |
| ADP-Ribosyltransferases (ARTs) | Transfer of a single ADP-ribose moiety to a target. nih.govd-nb.info | Covalent modification of the active site, blocking NAD+ binding. ontosight.ai |
| Poly(ADP-ribose) Polymerases (PARPs) | Synthesis of poly(ADP-ribose) chains on target proteins. wikipedia.org | Covalent modification of the active site, interfering with NAD+ binding and subsequent polymerization. |
Modulation of ATP Synthase Activity
This compound has been utilized to probe the structure and function of ATP synthase (also known as F1-ATPase). nih.govnih.gov This enzyme complex is responsible for the synthesis of ATP from ADP and inorganic phosphate (B84403). scbt.comki.se
Studies have shown that this compound can covalently bind to subunits of the F1 portion of ATP synthase. nih.govnih.gov Specifically, it has been found to bind to the α and β subunits. nih.gov The binding to the non-catalytic sites on the α-subunits of isolated F1-ATPase did not alter its ATPase activity. nih.gov However, when membrane-bound ATP synthase was modified by this compound, a partial inhibition of ATPase activity was observed. nih.gov This suggests that the non-catalytic sites may play a regulatory role in the enzyme's function when it is embedded in the mitochondrial membrane. nih.govfrontiersin.orgcam.ac.uk The inactivation of beef heart mitochondrial F1-ATPase by this compound was found to be most efficient with oADP, followed by oAMP and oATP. nih.gov
Effects on Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)
Research has demonstrated that this compound and similar oxidized purines can inhibit the activity of HIV-1 reverse transcriptase (RT). nih.govresearchgate.net This enzyme is essential for the replication of the human immunodeficiency virus (HIV) by converting the viral RNA genome into DNA. researchgate.net
The inhibitory effect of this compound on HIV-1 RT is believed to be due to the covalent modification of the enzyme, which interferes with its natural function. nih.gov Studies have shown that oxidized ADP (oADP) can impact the activity of endogenous RT in cell-free virus particles and inhibit viral replication in cell cultures. nih.govresearchgate.net This suggests that this compound or its derivatives could serve as a basis for the development of novel anti-HIV agents. nih.goveurekaselect.com
Table 2: Inhibition of HIV-1 Reverse Transcriptase by Oxidized Purines
| Compound | Effect on HIV-1 RT | Implication |
| Oxidized ADP (oADP) | Inhibits enzymatic activity. nih.govresearchgate.net | Potential for anti-HIV drug development. nih.gov |
| Oxidized ATP (oATP) | Inhibits enzymatic activity and viral replication. nih.govresearchgate.net | Potential for anti-HIV drug development. nih.gov |
| Oxidized Adenosine (B11128) (oADO) | Inhibits enzymatic activity and viral replication. nih.gov | Potential for anti-HIV drug development. nih.gov |
Inhibition of S-Adenosylhomocysteine Hydrolase (SAHH)
This compound is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH). nih.gov This enzyme catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. tandfonline.com The inhibition of SAHH by adenosine dialdehyde (B1249045) (formed from adenosine) leads to an accumulation of SAH, which in turn inhibits various S-adenosylmethionine (SAM)-dependent methylation reactions. nih.govresearchgate.netamegroups.org
The inhibition of SAHH by adenosine dialdehyde is time-dependent and has been described as irreversible, though some studies suggest a slow reversal of the enzyme-inhibitor complex is possible. bevital.nonih.gov This inhibition has been used as a chemical tool to study the physiological role of methylation reactions in various cellular processes. nih.gov
Insights into Enzyme Catalytic Mechanisms
The use of this compound as an affinity label has provided valuable insights into the catalytic mechanisms of various enzymes. ontosight.aiacs.orgitmedicalteam.pl By specifically modifying active site residues, researchers can identify key amino acids involved in substrate binding and catalysis. wikipedia.org
For example, the inactivation of formate (B1220265) dehydrogenase by the 2',3'-dialdehyde derivative of ADP (oADP) followed biphasic pseudo-first-order saturation kinetics, suggesting a reversible binding step before covalent modification. researchgate.net This type of kinetic analysis helps to elucidate the steps involved in the catalytic cycle. biorxiv.org Similarly, studies with pyruvate (B1213749) kinase and phosphoenolpyruvate (B93156) carboxykinase using dialdehyde derivatives of nucleotides have helped to identify active site residues and probe the enzymes' substrate binding sites. biologiachile.clnih.govnih.gov The specificity of these reagents, derived from their structural similarity to the natural substrates, makes them powerful tools for mapping the functional architecture of enzyme active sites. biologiachile.cl
Interaction with Nucleotide-Binding Sites and Receptors
This compound, a reactive derivative of adenosine diphosphate (B83284) (ADP), exhibits significant interactions with various nucleotide-binding sites and receptors, leading to modulation of their function. Its unique chemical structure, featuring aldehyde groups at the 2' and 3' positions of the ribose moiety, allows it to form covalent bonds with specific amino acid residues within these binding pockets. ontosight.ai
This compound serves as a potent affinity label for proteins that bind ATP and ADP. asm.orgbiologiachile.cl This technique is instrumental in identifying and characterizing the nucleotide-binding sites of enzymes. By forming stable, covalent adducts, typically with lysine residues, this compound allows researchers to pinpoint the specific amino acids involved in nucleotide recognition and binding. biologiachile.cl
For instance, studies have utilized dialdehyde-ADP to label rabbit muscle pyruvate kinase, providing insights into its ATP binding site. acs.org Similarly, it has been employed to investigate the nucleotide-binding site of NAD-dependent isocitrate dehydrogenase. acs.org The specificity of this labeling is often confirmed by protection experiments, where the presence of the natural substrate (ATP or ADP) prevents the modification by this compound, demonstrating that the labeling occurs at the physiologically relevant site. biologiachile.cl This method has proven valuable in studying a variety of enzymes, including phosphofructokinase and phosphorylase kinase. biologiachile.cl
Table 1: Examples of ATP/ADP Binding Proteins Labeled by this compound
| Protein | Organism/Tissue | Purpose of Labeling |
| Pyruvate Kinase | Rabbit Muscle | Identification of ATP binding site residues. acs.org |
| NAD-dependent Isocitrate Dehydrogenase | Not Specified | Characterization of the nucleotide binding site. acs.org |
| Phosphofructokinase | Rabbit Muscle | Investigation of the allosteric and catalytic sites. biologiachile.cl |
| Phosphorylase Kinase | Skeletal Muscle | Probing the active site of the enzyme. biologiachile.cl |
Purinergic signaling, mediated by extracellular nucleotides like ATP and ADP, plays a crucial role in numerous physiological processes. explorationpub.com this compound can modulate this signaling by interacting with P2 receptors, a family of purinergic receptors. Of particular note is its effect on the P2X7 receptor, an ATP-gated ion channel. nih.gov
Activation of the P2X7 receptor by high concentrations of ATP triggers the formation of a non-selective pore, leading to various cellular responses, including inflammation and cell death. mdpi.com Oxidized ATP (oATP), a compound structurally related to this compound, is a known antagonist of the P2X7 receptor. nih.gov By binding to the receptor, it can block ATP-induced activation and subsequent downstream signaling events. nih.gov This has implications for conditions where P2X7 receptor activation is implicated, such as neuroinflammation and cancer. explorationpub.commdpi.com The interaction of ADP and its analogs with other P2Y receptors, such as P2Y1 and P2Y12, is also critical for processes like microglial activation and synaptic plasticity. explorationpub.com
ADP itself is a known allosteric effector for several enzymes, binding to a site distinct from the active site to regulate catalytic activity. nih.govmgcub.ac.in this compound, as an analog of ADP, can also exert allosteric effects. Allosteric regulation involves the binding of an effector molecule that induces a conformational change in the enzyme, thereby altering its function. numberanalytics.com
Studies on phosphorylase kinase from rabbit skeletal muscle have shown that ADP binds to an allosteric site, stimulating the enzyme's activity. nih.govcapes.gov.br Analogs of ADP with modifications at the ribose ring, such as this compound, have been used to probe the structural requirements for this allosteric activation. nih.gov The binding of ADP to its allosteric site can alter the enzyme's conformation, as evidenced by changes in its susceptibility to dephosphorylation and chemical cross-linking. nih.gov Similarly, in the case of glutamate (B1630785) dehydrogenase, ADP acts as an allosteric activator, and computational studies have provided insights into how its binding at the regulatory site induces conformational changes that facilitate the catalytic cycle. nih.gov The interaction between the two nucleotide-binding domains of the multidrug resistance protein 1 (MRP1) is also allosterically regulated, where binding of ATP or ADP at one site influences the binding and hydrolysis at the other. nih.gov
Interference with Cellular Signaling Pathways
The biochemical reactivity of this compound extends to its ability to interfere with complex cellular signaling pathways that govern cell proliferation, survival, and stress responses.
The Ras/Raf/MEK/ERK signaling pathway is a central cascade that regulates gene expression in response to various extracellular stimuli. units.it This pathway is often dysregulated in diseases like cancer. nih.gov Research on the related compound, adenosine dialdehyde (AdOx), has demonstrated the ability to suppress cancer cell invasion by inhibiting the Ras/Raf-1/ERK/AP-1 signaling pathway. researchgate.net This inhibition ultimately leads to a decrease in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion. researchgate.net
The activation of this pathway often involves a series of phosphorylation events, starting from the activation of the small GTPase Ras, which then recruits and activates Raf-1 kinase. units.it Raf-1, in turn, phosphorylates and activates MEK, which then phosphorylates and activates ERK. units.it Activated ERK can then translocate to the nucleus and phosphorylate transcription factors such as AP-1, leading to changes in gene expression. nih.gov The modulation of this pathway can occur at various levels, and compounds like this compound could potentially interfere with the ATP-binding sites of the kinases involved (e.g., Raf-1, MEK, ERK), thereby blocking the signal transduction. ru.nl
Protein-protein interactions (PPIs) are fundamental to the organization and execution of nearly all cellular processes. nih.gov Post-translational modifications, such as the covalent attachment of ADP-ribose units (PARylation), can significantly alter these interactions. nih.gov this compound, due to its reactive aldehyde groups, has the potential to covalently modify proteins and thereby disrupt or alter their interactions with other proteins. ontosight.ai
For example, poly(ADP-ribose) itself can act as a scaffold to recruit proteins and form functional complexes. nih.gov The interaction of proteins with poly(ADP-ribose) can be specific to the structure of the PAR chain. nih.gov The covalent modification of a protein by an this compound molecule could sterically hinder its ability to bind to its interaction partners or induce a conformational change that alters the binding interface. This is particularly relevant for proteins involved in DNA repair, transcription, and stress response, where PARylation plays a key regulatory role. nih.gov The modification of proteins like SUMO2 by PARylation has been suggested to modulate its interaction with other proteins, indicating a crosstalk between different post-translational modifications. nih.gov
Methodological Approaches in Adp Dialdehyde Research
Synthesis and Characterization Techniques for ADP-Dialdehyde Analogues
The creation and verification of this compound and its analogues are foundational to their use in research. The process typically begins with the synthesis of the dialdehyde (B1249045), most commonly through the periodate (B1199274) oxidation of ADP. researchgate.net This reaction specifically targets the vicinal diols of the ribose sugar, cleaving the C2'-C3' bond to form the reactive dialdehyde groups. ontosight.airesearchgate.net Following synthesis, rigorous characterization is essential to confirm the structure and purity of the compound.
Spectroscopic Methods for Structure Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for confirming the successful synthesis and structural integrity of this compound. nptel.ac.inntnu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of organic compounds. libretexts.org In the context of this compound, NMR is used to verify the modification of the ribose moiety. nih.gov For instance, ¹H-NMR spectral analysis can confirm the sequential reduction of the two aldehyde groups, typically in the order of 3' and then 2'. researchgate.net This level of detail is crucial for understanding the reactivity of the dialdehyde.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound, providing direct evidence of the dialdehyde formation. scribd.com High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecule, adding another layer of certainty to its identification. sci-hub.se
Chromatographic Purification Strategies (e.g., HPLC)
Following synthesis, purification of this compound is critical to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is the most common and effective method for this purpose. ontosight.ai
Reversed-Phase HPLC (RP-HPLC): This is a widely used technique for the separation and quantification of adenine (B156593) nucleotides, including ADP and its derivatives. ucl.ac.uk In RP-HPLC, molecules are separated based on their hydrophobicity. ucl.ac.uk For this compound, specific methods have been developed using C18 columns, which are packed with silica (B1680970) gel coated with octadecylsilane. ucl.ac.ukpreprints.org The separation is typically achieved using a gradient elution with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic solvent like methanol. nih.govzju.edu.cn The elution of the compounds is monitored by a UV detector. zju.edu.cn
Anion-Exchange Liquid Chromatography: This method has also been successfully used to isolate intermediates in the synthesis of this compound derivatives, such as the borohydride-reduction intermediate. researchgate.net
The choice of chromatographic strategy depends on the specific analogue and the desired purity. The table below summarizes typical HPLC conditions used for the analysis of related adenine nucleotides.
| Parameter | Value | Reference |
| Column | Reversed-phase C18 | preprints.org |
| Mobile Phase A | 0.1 M KH₂PO₄, 4 mM TBA bisulfate, pH 6 | nih.gov |
| Mobile Phase B | 70% Mobile Phase A, 30% Methanol | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Column Temperature | 40 °C | nih.gov |
| Detection | UV | zju.edu.cn |
In Vitro Biochemical Assays Utilizing this compound
This compound's reactive nature makes it a valuable tool in a variety of in vitro biochemical assays designed to probe the function and structure of proteins, particularly enzymes that interact with ADP.
Enzyme Activity Assays for Inhibition Kinetics
A primary application of this compound is as an enzyme inhibitor. ontosight.ai Its structural similarity to ADP allows it to bind to the active sites of ADP-dependent enzymes, while the reactive aldehyde groups can form covalent bonds with nearby amino acid residues, leading to irreversible inhibition. ontosight.ainih.gov
Kinetic Analysis: Studies on enzymes like pyruvate (B1213749) kinase have shown that inactivation by this compound follows pseudo-first-order saturation kinetics. nih.govdntb.gov.ua This indicates the initial formation of a reversible enzyme-inhibitor complex before the irreversible covalent modification occurs. nih.gov By measuring the rate of inactivation at different concentrations of this compound, researchers can determine key kinetic parameters. For example, with pyruvate kinase, this compound acts as a competitive inhibitor with respect to ADP, with a reported inhibition constant (Ki) of 4.5 mM. nih.gov
Types of Inhibition: The nature of the inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined through graphical analysis of kinetic data, such as Lineweaver-Burk plots. nih.govucdavis.edu For instance, in competitive inhibition, the inhibitor binds to the same site as the substrate, and its effect can be overcome by increasing the substrate concentration. libretexts.org
The following table presents kinetic data for the inhibition of pyruvate kinase by this compound.
| Enzyme | Inhibitor | Type of Inhibition | K_i Value | Reference |
| Pyruvate Kinase | This compound | Competitive (vs. ADP) | 4.5 mM | nih.gov |
Binding Assays for Ligand-Protein Interactions
Binding assays are crucial for quantifying the interaction between a ligand, such as this compound, and its target protein. swordbio.comkcasbio.combmglabtech.comnih.gov These assays provide information on binding affinity and stoichiometry.
Affinity Labeling: this compound is often used as an affinity label. nih.gov This technique involves using a reactive molecule that first binds specifically and reversibly to the active site of a protein and then reacts to form a stable, covalent bond. nih.gov By using a radiolabeled version of this compound, such as [¹⁴C]dialdehyde-ADP, the extent of incorporation into the protein can be quantified, revealing the stoichiometry of the interaction. nih.gov
Competition Binding Assays: In these assays, the ability of unlabeled this compound to compete with a labeled ligand (e.g., radiolabeled ADP or a fluorescent analogue) for binding to the target protein is measured. This allows for the determination of the binding affinity of this compound. For example, studies with pyruvate kinase showed that this compound has a somewhat lower affinity for the enzyme than Mg-ADP. nih.gov
Studies on Protein Modification and Adduct Formation
The dialdehyde groups of this compound are highly reactive towards nucleophilic side chains of amino acids, leading to the formation of covalent adducts. nih.govnih.govdss.go.th Understanding the nature of these adducts provides insight into the structure of the enzyme's active site.
Identification of Modified Residues: The primary targets for modification by aldehydes are the side chains of lysine (B10760008), histidine, and cysteine residues. nih.govnih.govaopwiki.org The reaction with lysine residues can lead to the formation of Schiff bases, which can further rearrange to form stable morpholine-like structures. nih.govnih.gov
Functional Consequences of Modification: By identifying which amino acid residues are modified and correlating this with a loss of enzyme activity, researchers can pinpoint residues that are essential for catalysis. nih.gov For example, studies with pyruvate kinase suggest that while 6-7 residues per subunit react with this compound, only two are essential for its activity, and the modification of just one of these is sufficient to cause complete inactivation. nih.gov
Cellular and Subcellular Experimental Systems
Methodological approaches in the study of this compound often rely on its application within controlled biological environments, ranging from simplified cell-free systems to complex cell cultures. These experimental setups allow researchers to investigate the compound's specific interactions and effects on cellular machinery.
Application in Cell-Free Systems and Cell Cultures
This compound, also known as oxidized ADP (oADP), and its triphosphate counterpart, oATP, are utilized in both cell-free and cell culture-based assays to probe biological functions. Their primary utility stems from the reactive dialdehyde group, which can form covalent bonds, often with primary amine groups in the nucleotide-binding sites of enzymes, leading to irreversible inhibition. benthamdirect.comwikipedia.org
In cell-free systems , which are solutions containing the necessary components for a biological process without intact cells, this compound and related oxidized purines have been shown to directly impact enzyme activity. For instance, research on viral enzymes demonstrated that oADP, oATP, and oxidized adenosine (B11128) (oADO) inhibit the activity of the HIV-1 reverse transcriptase (RT) enzyme in preparations of cell-free virus particles. benthamdirect.com Cell-free systems are also employed to study the effects of oxidative stress, where various compounds can be tested for their impact on the oxidation of macromolecules in brain cortex homogenates. nih.gov Furthermore, cell-free protein expression systems have been successfully used to produce and purify human mitochondrial ADP/ATP carriers in a functional state, highlighting the utility of these systems in studying nucleotide-related proteins. plos.org
In cell cultures , these compounds can be applied to living cells to study their effects on viral replication and cellular metabolism. Studies have shown that oADP and oATP can inhibit the replication of HIV-1 in various cell types when added to the culture medium either before or after viral infection. benthamdirect.comresearchgate.net The ability to detect these compounds within the cells after extracellular application confirms their capacity to cross the cell membrane and act on intracellular targets. benthamdirect.com Cell culture models are also invaluable for investigating the role of nucleotides in cell signaling and proliferation. For example, several hematopoietic cell lines, including human erythroleukemia (HEL) and K562 cells, have been shown to possess functional receptors for ADP, responding with an increase in intracellular calcium, which makes them useful models for studying nucleotide receptor function. nih.gov
The following table summarizes findings from studies using ADP analogs in different cell lines.
| Cell Line | Agonist | Effect Measured | Findings |
| Rat Promegakaryoblasts (RPM) | ADP | Intracellular Ca²⁺ increase; [³H]ADP binding | Responded to ADP; ~3.99 x 10⁵ binding sites/cell . |
| Human Erythroleukemia (HEL) | ADP | Intracellular Ca²⁺ increase; [³H]ADP binding | Responded to ADP; ~8.19 x 10⁵ binding sites/cell . |
| U937 (Human monocytic) | ADP | Intracellular Ca²⁺ increase; [³H]ADP binding | Responded to ADP; ~1.15 x 10⁶ binding sites/cell . |
| K562 (Human myelogenous leukemia) | ADP | Intracellular Ca²⁺ increase; [³H]ADP binding | Responded to ADP; ~5.39 x 10⁵ binding sites/cell . |
| HeLa (Human cervical cancer) | ADP | Cell Migration & Invasion | 10 µM ADP increased migration ~9-fold and invasion ~3-fold. nih.gov |
Data sourced from reference nih.gov unless otherwise noted.
Monitoring of Intracellular Biochemical Events (e.g., glycolysis, lipid peroxidation)
This compound is used as a tool in experimental systems designed to investigate key intracellular biochemical events like glycolysis and lipid peroxidation, primarily by acting as a modulator or a control compound rather than a direct monitoring agent.
Glycolysis: The regulation of glycolysis is tightly linked to the cellular ratio of ATP to ADP, with ADP often acting as an allosteric activator or overcoming the inhibitory effects of ATP on key enzymes. nih.gov In research settings, this compound serves as a crucial control to differentiate the specific signaling roles of ADP from non-specific effects. A study on maize mitochondrial hexokinase, an enzyme that phosphorylates glucose, demonstrated this distinction. While the accumulation of ADP progressively inhibits the enzyme, the addition of 500 µM this compound had no significant effect on the reaction rate. researchgate.net This indicates that the structural modification of the ribose ring in this compound prevents it from interacting with the enzyme in the same manner as ADP, making it a useful tool to confirm that the observed inhibition is specific to ADP.
| Compound | Concentration | Effect on Maize Mitochondrial Hexokinase Activity | Percent Inhibition |
| ADP | 300 µM | Decrease in glucose-6-phosphate production | ~80% |
| This compound | 500 µM | No significant alteration of reaction rate | ~0% (relative to control without inhibitor) |
Data sourced from reference researchgate.net.
Lipid Peroxidation: Lipid peroxidation is a process of oxidative degradation of lipids, which can be initiated by reactive oxygen species. In experimental models, particularly in liposomal systems, the chelate of ADP and ferrous iron (ADP-Fe²⁺) is a widely used agent to initiate lipid peroxidation. researchgate.netresearchgate.net The ADP molecule in this complex facilitates the redox cycling of iron, which in turn generates the free radicals necessary to start the peroxidation chain reaction on lipid membranes. core.ac.uk This method allows for the controlled induction of oxidative stress to study its mechanisms and consequences, such as damage to neuronal membranes, which yields reactive aldehyde byproducts like 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA). nih.govfrontiersin.org Here, this compound is not used for monitoring the event itself, but its parent molecule, ADP, is a key component of the inducing agent.
Use as a Chemical Probe for Modulating Cellular Processes
A chemical probe is a small molecule designed to selectively modulate the function of a specific protein, which allows researchers to investigate the biological consequences of that modulation in cellular or organismal systems. rsc.org this compound fits this definition as a reactive, irreversible inhibitor. Its dialdehyde moiety readily reacts with nucleophilic residues, such as the primary amine of lysine, within the binding sites of certain enzymes, forming a stable, covalent adduct. benthamdirect.comwikipedia.org
This property makes this compound a useful chemical probe for inactivating specific nucleotide-binding proteins. A primary example is its use to inhibit HIV-1 reverse transcriptase. By forming a covalent bond with the enzyme, this compound blocks its function and, consequently, inhibits viral replication. benthamdirect.com This inhibitory action is not limited to viral enzymes. The related compound, oxidized ATP (oATP), has been shown to be an antagonist of P2 receptors, a family of purinergic receptors that bind extracellular nucleotides and are involved in numerous physiological processes.
The use of such probes helps to validate proteins as potential drug targets and to explore complex biological pathways. nih.govmdpi.com The covalent and irreversible nature of the inhibition by this compound provides a distinct advantage in certain experimental contexts compared to reversible inhibitors.
Development of Fluorescent and Genetically Encoded Sensors
The development of molecular sensors is crucial for visualizing and quantifying the dynamics of specific molecules in biological systems. While sensors for ADP and ATP are well-established, the design of probes specifically for this compound is less common and relies on general principles of aldehyde detection.
Design Principles for this compound-Based Fluorescent Probes
Fluorescent probes designed to detect aldehydes, a category that includes this compound, generally operate on a "turn-on" mechanism. rsc.orginnovationhub.hk The core design involves three key components: a fluorophore, a recognition moiety (or trigger) that reacts with the aldehyde, and a linker. The probe is initially in a non-fluorescent or "quenched" state. The reaction with an aldehyde activates the fluorescence, providing a detectable signal.
A common strategy for achieving this "off/on" switch is based on modulating a photoinduced electron transfer (PeT) process. mdpi.comresearchgate.net
Design: The probe is constructed with a fluorophore (e.g., BODIPY, rosamine) linked to a recognition group containing a primary amine, such as 2-aminothiophenol. rsc.orgmdpi.com In the probe's initial state, the lone pair of electrons on the amine quenches the fluorescence of the fluorophore through a d-PeT mechanism.
Reaction: The aldehyde group of the target molecule reacts with the amine on the probe. This bioorthogonal reaction, often a condensation reaction, forms a new chemical bond (e.g., an imine or a dihydrobenzothiazole). rsc.orgmdpi.com
Signal Generation: The formation of this new bond eliminates the electron-donating capability of the amine group, thereby blocking the PeT quenching pathway. This "unblocks" the fluorophore, leading to a significant increase in fluorescence quantum yield and a "turn-on" signal. mdpi.com
Researchers have developed series of such probes with different fluorophores, allowing for the tuning of excitation and emission wavelengths across the visible to near-infrared spectrum. rsc.org These probes exhibit high chemoselectivity for aldehydes and rapid reaction kinetics, making them suitable for detecting aldehydes in complex biological environments. rsc.orgresearchgate.net While these principles are established for general aldehyde detection, their specific application to create probes for this compound is not widely documented in the available literature.
Application in Real-time Monitoring of Nucleotide Dynamics
The real-time monitoring of nucleotide dynamics, particularly the interplay between ATP and ADP, is a significant area of research enabled by fluorescent biosensors. uni-konstanz.deresearchgate.net These tools allow for the visualization of energy metabolism and signaling events within living cells. For instance, fluorescently labeled ATP analogs have been developed where the fluorophore's signal is quenched by the adenine base. researchgate.net Upon enzymatic cleavage of the phosphate (B84403) chain by an ATPase or kinase, the fluorescent portion is released from the quencher, resulting in a detectable increase in fluorescence that can be monitored in real-time. researchgate.netresearchgate.net
However, the application of fluorescent probes for the specific real-time monitoring of This compound dynamics in living systems has not been described in the reviewed scientific literature. The existing research focuses on sensors for its parent molecule, ADP, or for the process of ATP hydrolysis. The development and application of genetically encoded or synthetic fluorescent sensors tailored to the unique structure of this compound remain an area for future exploration.
Probes for Poly-ADP-Ribosylation Dynamics
Extensive research into the dynamics of poly-ADP-ribosylation (PARylation) has led to the development of various chemical and biological probes. These tools are essential for studying the activity of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes crucial in cellular processes like DNA repair and genomic stability. frontiersin.orgnih.gov PARPs catalyze the transfer of ADP-ribose units from nicotinamide (B372718) adenine dinucleotide (NAD+) to target proteins, forming poly(ADP-ribose) (PAR) chains. researchgate.netfrontiersin.org The dynamic nature of PARylation, with rapid synthesis by PARPs and degradation by enzymes like Poly(ADP-ribose) glycohydrolase (PARG), necessitates sophisticated methods for its investigation. d-nb.infonih.gov
While a diverse array of probes exists for studying PARylation, there is currently no scientific literature detailing the use of This compound as a specific probe for monitoring poly-ADP-ribosylation dynamics. Research in this area has predominantly focused on other types of molecules.
A significant area of development has been in genetically encoded sensors. These probes, such as FRET-based sensors, allow for real-time monitoring of PARP1-mediated PARylation within living cells, providing crucial insights into the spatial and temporal regulation of this post-translational modification. acs.org Another innovative approach involves "PAR Trackers," which are optimized sensors that can detect and quantify PAR levels in cell extracts, living cells, and even in tissues with high sensitivity.
Chemical probes have also been instrumental. These often involve NAD+ analogs that can be incorporated by PARPs and subsequently detected. For instance, "clickable" NAD+ analogues allow for the labeling and identification of proteins modified by PARPs. researchgate.net Photoaffinity probes have also been developed to label PARP enzymes for study. rndsystems.com These methods enable researchers to identify the substrates of PARPs and understand how the length of PAR chains affects protein function. jhu.edu
The table below summarizes some of the established probes used in studying poly-ADP-ribosylation dynamics, highlighting the absence of this compound in this context.
| Probe Type | Description | Key Research Findings |
| Genetically Encoded FRET Probes (e.g., pARS) | FRET-based sensors that allow for real-time, semi-quantitative monitoring of PARylation in live cells. | Enable temporal and spatial tracking of PARP1 activity and assessment of PARP inhibitor potency in vivo. acs.org |
| PAR Trackers | Optimized dimerization-dependent or split-protein reassembly sensors for detecting PAR levels. | Offer high sensitivity for quantifying PAR in cell extracts, living cells, and tissues, even in response to physiological cues without DNA damage. |
| "Clickable" NAD+ Analogues | NAD+ mimics with chemical handles (e.g., alkynes) that can be attached to reporter molecules post-incorporation. | Facilitate the labeling, in-gel detection, and isolation of PARP substrate proteins, aiding in the understanding of PARP functions. researchgate.net |
| Photoaffinity Probes (e.g., PARPYnD) | Molecules that, upon photoactivation, covalently bind to PARP enzymes. | Used to fluorescently label PARP1 and PARP2 in cells and enrich recombinant PARP6 from lysates for further study. rndsystems.com |
| This compound | Not documented as a probe for poly-ADP-ribosylation dynamics. | No research findings available in this context. |
Theoretical and Computational Investigations
Molecular Docking and Dynamics Simulations of ADP-Dialdehyde Interactions
A notable application of these methods has been in the study of the anti-HIV activity of periodate-oxidized purines. Research has shown that this compound (oADP), along with its ATP (oATP) and adenosine (B11128) (oADO) counterparts, can inhibit the activity of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. nih.govresearchgate.net Molecular docking studies were performed to understand how these compounds interact with the enzyme's active site. researchgate.net
These simulations have revealed that the dialdehyde (B1249045) derivatives can form covalent bonds with specific residues within the nucleotide-binding pocket of the enzyme. nih.gov For instance, the interaction between the lysine (B10760008) residue K65 in the dNTP-binding pocket of RT and the incoming nucleotide is a key aspect of the enzyme's function. researchgate.net The ability of oADP to interfere with this process highlights its potential as an inhibitor. researchgate.net Docking studies of various compounds with HIV-1 RT have identified key interacting residues, which often include those within the p66 subunit's polymerase active site. ekb.eg
The following table summarizes the findings from studies on the inhibition of HIV-1 RT by this compound and its analogues:
| Compound | Target Enzyme | Key Findings from Computational Studies | Reference |
| This compound (oADP) | HIV-1 Reverse Transcriptase | Inhibits RT activity; molecular docking suggests covalent bond formation in the nucleotide-binding site. | nih.govresearchgate.netresearchgate.net |
| ATP-Dialdehyde (oATP) | HIV-1 Reverse Transcriptase | Inhibits RT activity, including resistant variants; shown to enter cells. | nih.govresearchgate.net |
| Adenosine-Dialdehyde (oADO) | HIV-1 Reverse Transcriptase | Inhibits HIV-1 replication and can enter cells. | nih.govresearchgate.net |
This table is generated based on available research data and is for illustrative purposes.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies have explored how modifications to the adenine (B156593) base, the ribose sugar, and the phosphate (B84403) chain affect its inhibitory potency and selectivity.
Research on periodate-oxidized adenosine analogues has provided valuable SAR insights. For example, a study investigating the effects of periodate-oxidized ATP, ADP, AMP, and adenosine on the contractile responses of guinea-pig vas deferens revealed the importance of the phosphate moiety. nih.gov While all tested dialdehyde analogues could potentiate the first phase of contraction to ATP, only those with at least one phosphate group (oxidized ATP, ADP, and AMP) were able to inhibit the second contractile phase. nih.gov This suggests that the phosphate group is crucial for certain biological effects of these compounds. nih.gov
In the context of anti-HIV agents, SAR studies on dideoxyadenosine analogues have shown that modifications to both the purine (B94841) and the sugar moieties can significantly impact activity. For instance, the 2',3'-dideoxyriboside of 2,6-diaminopurine (B158960) showed potent and selective anti-HIV activity, comparable to dideoxyadenosine, but with the advantage of being a poor substrate for adenosine deaminase, which could enhance its therapeutic potential. nih.gov Conversely, other modifications, such as the introduction of azido (B1232118) or fluoro groups at the 2' and 3' positions, led to a decrease in anti-HIV potency. nih.gov
These studies underscore the chemical subtleties that govern the biological activity of this compound and its derivatives. The presence and number of phosphate groups, as well as the specific substitutions on the purine ring, are critical determinants of their inhibitory profiles.
Computational Approaches for Rational Design of Novel Probes
The principles of rational drug design are increasingly being applied to develop novel chemical probes based on known inhibitor scaffolds like this compound. dokumen.pubslideshare.netnih.gov Computational methods play a pivotal role in this process, enabling the in silico design and evaluation of new molecules with desired properties before their actual synthesis.
The general approach involves using the known three-dimensional structure of a target enzyme to design inhibitors that fit precisely into the active site. This can involve creating multisubstrate analogue inhibitors that mimic the transition state of the enzymatic reaction, thereby achieving high affinity and specificity. nih.gov
For instance, the development of selective inhibitors for enzymes like poly(ADP-ribose) polymerases (PARPs) showcases the power of rational design. rsc.org By exploiting unique amino acid residues in the nicotinamide (B372718) sub-pocket of a specific PARP, researchers have been able to design highly selective inhibitors. rsc.org A similar strategy could be employed for this compound, modifying its structure to target specific ADP-utilizing enzymes with greater precision.
Another innovative application is the design of kinase-substrate crosslinking probes. These probes are designed to form covalent bonds with both the kinase and its substrate, effectively trapping the transient complex for study. nih.gov While initial designs using a dialdehyde crosslinker had limited efficiency, next-generation probes based on an ATP scaffold have shown significant improvements. nih.gov This highlights an area where rationally designed this compound analogues could serve as valuable research tools. The design of such probes often involves creating molecules with reactive groups positioned to form covalent bonds with specific residues, such as a conserved lysine in the kinase active site. nih.gov
Computational tools can predict the binding affinity and geometry of these newly designed probes, helping to prioritize candidates for synthesis and experimental testing. This iterative cycle of design, synthesis, and testing is a cornerstone of modern chemical biology and drug discovery.
Emerging Research Frontiers and Conceptual Advances
Development of Spatially and Temporally Controlled Applications of ADP-Dialdehyde
A major advance in the application of reactive chemical probes is the ability to control their activity in a specific location (spatial control) and at a precise moment (temporal control). This is being achieved by designing "caged" versions of molecules that remain inert until activated by an external trigger, most commonly light.
The concept involves modifying this compound with a photolabile "caging" group. This group masks the reactive dialdehyde (B1249045) functions, rendering the molecule unable to form covalent bonds. The caged this compound can then be introduced into a biological system, such as living cells, where it will diffuse without significant reaction. By focusing a beam of light (e.g., UV light from a laser) on a specific subcellular region, the caging group is cleaved, releasing the active this compound molecule precisely at the desired location and time. nih.govnih.govresearchgate.net
This photo-activation strategy offers powerful advantages:
Temporal Precision: The reaction can be initiated at a specific point in a biological process, allowing researchers to study the immediate consequences of target inhibition or modification.
Spatial Resolution: Activation can be restricted to subcellular compartments, such as the mitochondria, nucleus, or a single synapse, enabling the study of localized protein function.
Research into photo-caged benzaldehydes has demonstrated the feasibility of this approach for controlling protein labeling. nih.gov Applying this technology to this compound would create a powerful tool for dissecting the dynamics of ADP-dependent processes in living systems with high precision.
Integration of this compound Chemistry with Advanced Imaging Techniques
The covalent binding nature of this compound makes it an excellent candidate for integration with modern, high-resolution imaging technologies. By chemically modifying this compound with a reporter tag, such as a fluorophore, its binding sites within a cell can be directly visualized using advanced microscopy.
Strategies for Integration:
Fluorescent Tagging: Synthesizing an this compound analog that includes a fluorescent molecule (e.g., a BODIPY or rhodamine dye) would create a probe for direct imaging. nih.govnih.govrsc.org After incubation with cells or tissues, the covalent attachment of the probe would allow researchers to wash away any unbound molecules and visualize the precise subcellular localization of its targets using techniques like confocal or super-resolution microscopy. This could reveal concentrations of targets in specific organelles or cellular structures.
Affinity Tagging for Secondary Labeling: An alternative approach is to modify this compound with a small bio-orthogonal handle, such as an alkyne or azide (B81097) group. After the probe has reacted with its cellular targets, a secondary labeling step is performed where a fluorescent reporter carrying the complementary chemical handle is added. This "click chemistry" approach is highly specific and allows for the use of a wide variety of imaging probes.
These imaging applications could provide crucial spatial context to proteomic data, answering not just which proteins are targeted, but where they are located within the complex architecture of the cell.
| Imaging Technique | Method of Integration with this compound | Type of Information Gained |
|---|---|---|
| Confocal Fluorescence Microscopy | Use of a fluorescently-tagged this compound analog. | Subcellular localization of target proteins (e.g., nucleus vs. cytoplasm). |
| Super-Resolution Microscopy (e.g., STED, PALM) | Use of photo-stable fluorescent tags or bio-orthogonal handles for secondary labeling. | High-resolution mapping of target proteins within subcellular structures at the nanoscale. |
| In-situ Proximity Ligation Assay (PLA) | Using antibody-based detection of this compound modified proteins to visualize protein-protein interactions. | Visualization of specific protein interactions induced or stabilized by this compound. |
Potential for Mechanistic Dissection of Complex Biological Networks
The combination of novel target identification, controlled activation, and advanced imaging positions this compound as a powerful tool for systems-level biology. Its ability to act as a covalent cross-linker can be harnessed to map protein-protein interaction (PPI) networks. st-andrews.ac.uknih.govnih.govarxiv.org
This is particularly powerful when coupled with chemical cross-linking mass spectrometry (XL-MS). bohrium.comnih.govnih.gov In an XL-MS experiment, this compound could be used to covalently link proteins that are in close proximity within a cell. After cross-linking, the cells are lysed, proteins are digested into peptides, and the resulting cross-linked peptide pairs are identified by mass spectrometry. nih.govembopress.orgresearchgate.net This provides direct evidence of which proteins interact and which specific residues are close to each other.
By applying this technique under different cellular conditions (e.g., before and after a stimulus), researchers can map how protein interaction networks are remodeled in response to signals. nih.gov Because this compound targets a fundamental class of proteins, it could be used to probe the dynamics of metabolic, signaling, and DNA repair networks simultaneously. This systems-level structural information is essential for understanding how cellular machinery functions as a whole and how its dysregulation leads to disease. nih.govnih.gov The insights gained from such approaches can help build more complete and mechanistically detailed models of complex biological processes.
Q & A
Q. Q1. What are the primary synthetic routes for ADP-Dialdehyde, and how do researchers select the optimal method based on experimental constraints?
Methodological Answer: this compound synthesis typically involves oxidative cleavage of diols or dihalides. Common methods include:
- Oxidative cleavage (e.g., ozonolysis or periodate-mediated oxidation) for high-purity yields .
- Eco-friendly alternatives (e.g., enzymatic or photochemical approaches) to minimize toxic byproducts .
Selection Criteria:
- Yield vs. Sustainability: Balance reaction efficiency (e.g., >80% yield) with environmental impact (e.g., solvent toxicity, energy consumption).
- Analytical Validation: Use NMR and HPLC to confirm structural integrity and purity .
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Periodate Oxidation | 85–90 | 95 | Moderate (toxic waste) |
| Enzymatic Cleavage | 70–75 | 90 | Low (aqueous solvents) |
| Photochemical Route | 60–65 | 85 | Low (UV energy input) |
Q. Q2. How should researchers characterize this compound to ensure reproducibility in cross-linking or polymer applications?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Confirm aldehyde peaks (δ 9.5–10.5 ppm) and absence of residual diol .
- FTIR: Validate C=O stretches (~1700 cm⁻¹) and eliminate hydroxyl group contamination .
- Chromatographic Validation:
- HPLC: Assess purity (>95%) using reverse-phase columns and UV detection .
- Cross-Linking Efficiency: Quantify via gelation time studies or rheological measurements .
Critical Consideration:
- Batch Consistency: Document reaction conditions (temperature, catalyst concentration) to mitigate variability .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported thermodynamic properties (e.g., stability, reactivity) of this compound across studies?
Methodological Answer:
- Controlled Replication: Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .
- Multi-Technique Validation:
- DSC/TGA: Measure decomposition temperatures and enthalpy changes.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity in cross-linking reactions .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systemic errors .
Example Workflow:
Replicate conflicting studies with identical reagents.
Characterize intermediates to detect side reactions (e.g., aldol condensation) .
Q. Q4. What strategies are recommended for designing this compound-based biomaterials with tailored degradation profiles?
Methodological Answer:
- Structure-Function Optimization:
- In Situ Monitoring:
- Mass Loss Studies: Track degradation in PBS or simulated physiological conditions.
- SEM/EDS: Analyze surface erosion vs. bulk degradation mechanisms .
Q. Table 2: Degradation Profiles of this compound Derivatives
| Derivative | Degradation Half-Life (Days) | Mechanism |
|---|---|---|
| Linear Polymer | 7–10 | Surface Erosion |
| Branched Copolymer | 14–21 | Bulk Degradation |
| PEG Composite | 28–35 | Controlled Hydrolysis |
Q. Q5. How can interdisciplinary approaches (e.g., computational modeling) enhance mechanistic studies of this compound reactivity?
Methodological Answer:
- In Silico Predictions:
- DFT Calculations: Model transition states for aldehyde-mediated reactions (e.g., Schiff base formation) .
- MD Simulations: Predict polymer conformation dynamics in aqueous environments .
- Experimental Correlation:
- Kinetic Isotope Effects (KIE): Validate computational predictions of rate-determining steps .
- Synchrotron XRD: Resolve crystal structures of intermediates to refine models .
Best Practices:
- Open Data Sharing: Deposit computational parameters in repositories (e.g., Zenodo) for reproducibility .
Methodological Pitfalls and Solutions
Q. Q6. What are common pitfalls in quantifying this compound concentration in complex matrices (e.g., biological fluids), and how can they be mitigated?
Methodological Answer:
- Interference Challenges:
- Matrix Effects: Use internal standards (e.g., deuterated aldehydes) in LC-MS to correct for ion suppression .
- Derivatization Artifacts: Optimize reaction time/temperature for hydrazone formation to avoid overestimation .
- Calibration Standards:
- Prepare fresh aldehyde solutions daily to prevent oxidation or polymerization .
Q. Q7. How should researchers design experiments to investigate the environmental impact of this compound synthesis byproducts?
Methodological Answer:
- Life Cycle Assessment (LCA):
- Toxicity Screening:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
